molecular formula C9H14ClN3OS B2665274 N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide CAS No. 2411245-80-0

N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide

Cat. No. B2665274
CAS RN: 2411245-80-0
M. Wt: 247.74
InChI Key: UAPYPDWGRVGUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide, also known as TBTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TBTC is a heterocyclic compound that contains both sulfur and nitrogen atoms in its molecular structure.

Scientific Research Applications

N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide has been found to have a wide range of scientific research applications. It has been used as a ligand in coordination chemistry, as a fluorescent probe for the detection of metal ions, and as a catalyst in organic synthesis. This compound has also been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biochemical processes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage to cells. This compound has also been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide has several advantages as a research tool. It is relatively easy to synthesize, and it is stable under a wide range of conditions. This compound is also highly selective, as it can bind to specific enzymes and proteins with high affinity. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects on living organisms are not fully understood.

Future Directions

There are several future directions for research on N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of this compound as a potential anticancer agent, as it has shown promising results in vitro. Additionally, there is potential for this compound to be used in the development of new drugs that target specific enzymes and proteins.

Synthesis Methods

N-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide can be synthesized through a multi-step process that involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to produce 3-tert-butyl-1,2,4-thiadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 2-chloropropanamide to yield this compound.

properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-5(10)6(14)11-8-12-7(13-15-8)9(2,3)4/h5H,1-4H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPYPDWGRVGUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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